molecular formula C18H21N3O6S B11009006 N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-methyl-2-nitrobenzamide

N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-3-methyl-2-nitrobenzamide

Cat. No.: B11009006
M. Wt: 407.4 g/mol
InChI Key: YEZZATHEQCOVSZ-UHFFFAOYSA-N
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Description

N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-3-methyl-2-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a nitrobenzamide moiety, and a methoxypropylamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-3-methyl-2-nitrobenzamide typically involves multiple steps One common method starts with the nitration of 3-methylbenzoic acid to introduce the nitro group This is followed by the formation of the amide bond through a reaction with 4-aminobenzenesulfonyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-3-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various sulfonamide derivatives.

Scientific Research Applications

N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-3-methyl-2-nitrobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The nitrobenzamide moiety may also play a role in its biological activity by interacting with cellular components and disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-3-methyl-2-nitrobenzamide
  • N-(4-{[(3-methoxypropyl)amino]carbonothioyl}phenyl)-3-methyl-2-nitrobenzamide
  • 4-Amino-N-(3-methoxypropyl)benzenesulfonamide

Uniqueness

N-(4-{[(3-methoxypropyl)amino]sulfonyl}phenyl)-3-methyl-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropylamine side chain and nitrobenzamide moiety differentiate it from similar compounds, potentially leading to unique interactions and applications in various fields.

Properties

Molecular Formula

C18H21N3O6S

Molecular Weight

407.4 g/mol

IUPAC Name

N-[4-(3-methoxypropylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide

InChI

InChI=1S/C18H21N3O6S/c1-13-5-3-6-16(17(13)21(23)24)18(22)20-14-7-9-15(10-8-14)28(25,26)19-11-4-12-27-2/h3,5-10,19H,4,11-12H2,1-2H3,(H,20,22)

InChI Key

YEZZATHEQCOVSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCCOC)[N+](=O)[O-]

Origin of Product

United States

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